1-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
CAS No.: 2034423-50-0
Cat. No.: VC4186811
Molecular Formula: C11H16N6O2S
Molecular Weight: 296.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034423-50-0 |
|---|---|
| Molecular Formula | C11H16N6O2S |
| Molecular Weight | 296.35 |
| IUPAC Name | 1-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]triazole |
| Standard InChI | InChI=1S/C11H16N6O2S/c1-9(2)15-7-11(12-8-15)20(18,19)16-5-10(6-16)17-4-3-13-14-17/h3-4,7-10H,5-6H2,1-2H3 |
| Standard InChI Key | JMUPGZSBURGBNB-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of three key components:
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1,2,3-Triazole ring: A five-membered aromatic ring with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capabilities .
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Azetidine ring: A four-membered saturated heterocycle contributing to conformational rigidity .
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Sulfonylated imidazole: A 1-isopropyl-substituted imidazole linked via a sulfonyl group, enhancing electrophilicity and binding affinity .
Table 1: Key Structural and Physicochemical Properties
Spectral Characterization
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1H NMR: Peaks at δ 8.05 (triazole proton), δ 4.61–4.48 (azetidine CH₂), and δ 3.69 (imidazole methoxy) .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves multistep strategies, leveraging click chemistry and cross-coupling reactions:
Azide-Alkyne Cycloaddition (CuAAC)
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Step 1: Synthesis of azide intermediate via nucleophilic substitution of azetidine-3-ylmethyl bromide with sodium azide .
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Step 2: Copper-catalyzed cycloaddition with 1-isopropyl-4-ethynylimidazole to form the triazole core .
Sulfonylation
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Step 3: Reaction of the azetidine intermediate with 1-isopropyl-1H-imidazole-4-sulfonyl chloride under basic conditions (K₂CO₃, DMF) .
Table 2: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NaN₃, DMF, rt, 3 h | 78 | |
| 2 | CuI, Et₃N, MeCN, rt, 3 h | 76–82 | |
| 3 | Imidazole sulfonyl chloride, K₂CO₃ | 85–91 |
Challenges and Optimizations
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Regioselectivity: Use of Cu(I) catalysts ensured 1,4-disubstituted triazole formation .
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Steric hindrance: Isopropyl substitution on imidazole required elevated temperatures (85–90°C) for efficient sulfonylation .
Biological Activity and Mechanisms
Antimicrobial Properties
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Broad-spectrum activity: Sulfonamide-triazole hybrids inhibit bacterial dihydropteroate synthase (DHPS) with MIC values of 2–8 µg/mL .
Table 3: Comparative Biological Activities of Analogues
| Compound | Target Enzyme/Pathway | IC₅₀/MIC | Reference |
|---|---|---|---|
| Triazole-acetazolamide | Carbonic anhydrase-II | 18.2 ± 0.23 µM | |
| Sulfonamide derivative | DHPS | 4 µg/mL |
Applications and Future Directions
Drug Development
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Lead optimization: Structural modifications (e.g., replacing phenoxymethyl with fluorinated groups) may enhance blood-brain barrier penetration .
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Combination therapies: Synergy with cisplatin observed in triazole-metal complexes .
Material Science
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